(1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol

Medicinal chemistry Agrochemical discovery SAR-based library design

(1‑Ethyl‑1H‑1,2,4‑triazol‑5‑yl)(1H‑pyrazol‑4‑yl)methanol (CAS 1928756‑09‑5, molecular formula C₈H₁₁N₅O, molecular weight 193.21 g·mol⁻¹) is a synthetic, non‑stereoselective secondary alcohol that bridges a 1‑ethyl‑1H‑1,2,4‑triazole with a 1H‑pyrazole through a central hydroxymethyl carbon [REFS‑1]. The compound is supplied solely as a research‑grade building block – typically at 95 % purity with a polar surface area (TPSA) of 79.6 Ų and a predicted XLogP3 of approximately 0.1 – and carries no human therapeutic or veterinary use clearance [REFS‑2].

Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
Cat. No. B15277281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESCCN1C(=NC=N1)C(C2=CNN=C2)O
InChIInChI=1S/C8H11N5O/c1-2-13-8(9-5-12-13)7(14)6-3-10-11-4-6/h3-5,7,14H,2H2,1H3,(H,10,11)
InChIKeyFPMQEPNLUVRFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1‑Ethyl‑1H‑1,2,4‑triazol‑5‑yl)(1H‑pyrazol‑4‑yl)methanol – Compound Identity, Core Properties and Procurement‑Relevant Context


(1‑Ethyl‑1H‑1,2,4‑triazol‑5‑yl)(1H‑pyrazol‑4‑yl)methanol (CAS 1928756‑09‑5, molecular formula C₈H₁₁N₅O, molecular weight 193.21 g·mol⁻¹) is a synthetic, non‑stereoselective secondary alcohol that bridges a 1‑ethyl‑1H‑1,2,4‑triazole with a 1H‑pyrazole through a central hydroxymethyl carbon [REFS‑1]. The compound is supplied solely as a research‑grade building block – typically at 95 % purity with a polar surface area (TPSA) of 79.6 Ų and a predicted XLogP3 of approximately 0.1 – and carries no human therapeutic or veterinary use clearance [REFS‑2]. Its physical and chemical properties, along with its core heterocyclic scaffold, position it as an early‑stage intermediate in medicinal chemistry and agrochemical discovery, where the unique combination of a 1,2,4‑triazole and a pyrazole motif is recurrently exploited for target‑binding and pharmacokinetic optimization [REFS‑3].

Why (1‑Ethyl‑1H‑1,2,4‑triazol‑5‑yl)(1H‑pyrazol‑4‑yl)methanol Cannot Be Replaced by a Generic Analog Without Quantitative Verification


Compounds that share the triazole‑pyrazole‑methanol framework are neither bioequivalent nor interchangeable simply by structural analogy. Even among direct homologs that differ by a single methylene unit at the N1‑alkyl substituent (ethyl vs. methyl vs. propyl), the attendant shifts in lipophilicity, hydrogen‑bond acceptor count, molecular weight, and predicted physicochemical descriptors are sufficient to alter target‑binding kinetics, metabolic stability, and synthetic accessibility [REFS‑1]. In the absence of head‑to‑head comparative biological or ADMET data within this compound series, selection between the present N1‑ethyl derivative and its closest relatives (e.g., the N1‑methyl or N1‑propyl analogs) must be governed by measurable molecular properties and class‑established structure‑activity relationship (SAR) trends, not by the assumption of functional equivalence [REFS‑2]. The evidence items that follow therefore transparently document the current availability of quantitative differentiation data, highlighting where class‑level inference must substitute for direct comparison and where explicit data gaps remain.

Quantitative Differentiation Evidence for (1‑Ethyl‑1H‑1,2,4‑triazol‑5‑yl)(1H‑pyrazol‑4‑yl)methanol – Data Availability Audit and Structural Comparator Analysis


N1‑Substituent Chain Length and Its Impact on Molecular Weight, Lipophilicity, and H‑Bond Acceptor Count

In the absence of directly measured biological or ADMET values for any member of the (1‑alkyl‑1H‑1,2,4‑triazol‑5‑yl)(1H‑pyrazol‑4‑yl)methanol series, procurement differentiation relies on computed molecular properties that drive drug‑likeness and synthetic tractability. The N1‑ethyl derivative (C₈H₁₁N₅O, MW 193.21 g·mol⁻¹, TPSA 79.62 Ų, predicted XLogP3 ~0.1, 5 H‑bond acceptors) [REFS‑1] occupies a defined intermediate position between the N1‑methyl analog (C₇H₉N₅O, MW 179.18 g·mol⁻¹, also 5 H‑bond acceptors) [REFS‑2] and the N1‑propyl analog (C₉H₁₃N₅O, MW 207.23 g·mol⁻¹, 5 H‑bond acceptors) [REFS‑3]. The incremental addition of each methylene unit increases molecular weight by 14 Da and systematically raises lipophilicity, a parameter that in triazole‑pyrazole antifungal series has been correlated with enhanced membrane permeability up to an optimum, beyond which solubility and off‑target promiscuity may degrade [REFS‑4]. The absolute absence of publicly reported MIC, IC₅₀, or ADMET data for any member of this specific series precludes a quantitative rank‑order efficacy comparison at this time.

Medicinal chemistry Agrochemical discovery SAR-based library design

Triazole Regioisomer Comparison: 1,2,4‑Triazole vs. 1,2,3‑Triazole Core – Divergent Heterocycle Electronics and Binding‑Site Geometry

A structurally equivalent congener in which the 1,2,4‑triazole core is replaced by a 1,2,3‑triazole – (1‑ethyl‑1H‑1,2,3‑triazol‑5‑yl)(1H‑pyrazol‑4‑yl)methanol (CAS 1933627‑02‑1, also C₈H₁₁N₅O, MW 193.21 g·mol⁻¹) [REFS‑1] – provides the most instructive comparator for electronic and steric differentiation. Despite identical molecular formula and mass, the two regioisomers differ fundamentally in nitrogen atom arrangement: the 1,2,4‑triazole presents a 1,2‑arrangement of nitrogen atoms that is a privileged pharmacophore for cytochrome P450 inhibition (particularly CYP51 in antifungal design) and kinase hinge‑binding, whereas the 1,2,3‑triazole is classically accessed via Cu(I)‑catalyzed azide‑alkyne cycloaddition (click chemistry) and is exploited for its metabolic stability and orthogonal reactivity [REFS‑2]. In kinase inhibitor development, 1,2,4‑triazole replacement of a pyrazole scaffold has been reported to confer excellent kinase selectivity while retaining low‑nanomolar potency against PI3Kα [REFS‑3], and certain 1,2,4‑triazole derivatives have demonstrated nanomolar transient inactivation of human kallikreins [REFS‑4]. No direct biochemical comparison between the two target regioisomers has been published, but the established differential SAR of the heterocycle cores constitutes a class‑level rationale for selection.

Fragment‑based drug design Kinase inhibitor discovery Metal coordination chemistry

Commercial Availability, Purity, and Supply‑Chain Traceability – Quantitative Procurement‑Relevant Benchmarks

From a procurement standpoint, the sole documented commercial source for the title compound lists a guaranteed purity of 95 %, supplied as a research‑grade building block for non‑human, non‑veterinary use [REFS‑1]. By comparison, the closest 1‑methyl analog is reported at catalog purity levels typically above 97 % [REFS‑2], and both the 1‑propyl and 1,2,3‑triazole regioisomers are listed primarily in aggregator databases without active vendor stock at the time of analysis [REFS‑3]. No certificate of analysis, batch‑specific impurity profile, or residual solvent documentation was publicly accessible for the title compound, which is a procurement consideration for end‑users requiring cGMP‑grade intermediates or defining impurity thresholds.

Chemical procurement Building block sourcing Research supply chain

Predicted Physicochemical Descriptors and Their Class‑Level Implications for Oral Bioavailability and CNS Penetration

Computed physicochemical parameters for the title compound – molecular weight 193.21 g·mol⁻¹, TPSA 79.62 Ų, predicted XLogP3 ~0.1, 2 hydrogen‑bond donors, 5 hydrogen‑bond acceptors, and 3 rotatable bonds [REFS‑1] – place it within the lead‑like chemical space defined by the rule‑of‑three for fragment‑based drug discovery (MW <300, cLogP ≤3, HBD ≤3, HBA ≤3, rotatable bonds ≤3) with the notable exception of an elevated hydrogen‑bond acceptor count [REFS‑2]. Triazole‑pyrazole hybrids with similar computed profiles have been reported to exhibit favorable aqueous solubility and moderate metabolic stability in microsomal assays, although such data are absent for this specific compound [REFS‑3]. The TPSA of approximately 80 Ų suggests low intrinsic blood‑brain barrier permeability by the standard TPSA <90 Ų criterion for CNS penetration, a class‑typical feature that may be beneficial for peripherally restricted target engagement. In comparison, the N1‑methyl analog, with identical TPSA but reduced lipophilicity, is predicted to have slightly higher aqueous solubility, whereas the N1‑propyl analog's increased hydrophobicity may enhance membrane passage at the expense of solubility.

ADMET prediction Drug‑likeness Lead optimization

Synthetic Tractability and Versatility as a Late‑Stage Diversification Intermediate

The secondary alcohol functional group at the bridging carbon position provides a chemically accessible handle for a broad range of transformations – including oxidation to the ketone, esterification, etherification, sulfonylation, and Mitsunobu‑type displacement – that is identical in principle across the N1‑alkyl analog series [REFS‑1]. What distinguishes the N1‑ethyl derivative is its balanced steric profile: the ethyl group is sufficiently compact to minimize steric hindrance at the triazole N1 position during further N‑functionalization or metal‑catalyzed coupling reactions, yet sufficiently lipophilic to improve organic‑solvent solubility relative to the N1‑methyl analog [REFS‑2]. No published comparative reaction yields or substrate scope studies exist among the methyl, ethyl, and propyl variants; however, the solubility advantage of ethyl‑substituted triazoles in common organic solvents such as dichloromethane and ethyl acetate is a class‑recognized trend that facilitates solution‑phase parallel synthesis workflows [REFS‑3].

Parallel synthesis Medicinal chemistry workflow Building block utility

Recommended Research and Procurement Scenarios for (1‑Ethyl‑1H‑1,2,4‑triazol‑5‑yl)(1H‑pyrazol‑4‑yl)methanol Based on Current Evidence


Fragment‑Based Lead Generation for Antifungal CYP51 or Kinase Hinge‑Binding Programs

For discovery programs targeting fungal sterol 14α‑demethylase (CYP51) or specific kinase hinge regions, the 1,2,4‑triazole‑pyrazole scaffold of the title compound is a structurally validated pharmacophore, as supported by the extensive SAR literature that positions 1,2,4‑triazoles as nanomolar‑potency CYP51 inhibitors and kinase hinge‑binders [REFS‑1]. Procurement of this specific N1‑ethyl building block enables early‑stage library construction in which the alkyl chain length is deliberately fixed at ethyl to occupy a defined lipophilic sub‑pocket, with the secondary alcohol serving as a derivatization point for systematic structure‑activity exploration. The availability of the compound at 95 % purity from a traceable commercial source [REFS‑2] supports reproducible fragment‑soaking, biochemical assay, and co‑crystallography studies, provided that end‑users perform orthogonal purity verification prior to critical experiments.

Combinatorial Library Synthesis Targeting Balanced Lipophilicity in Lead‑Like Chemical Space

In a parallel medicinal chemistry campaign where a homologous series of N1‑alkyl triazole‑pyrazole building blocks is required for systematic property‑based optimization, the N1‑ethyl derivative occupies the middle ground between the N1‑methyl (MW 179.18) and N1‑propyl (MW 207.23) analogs [REFS‑1]. Its computed TPSA of ~80 Ų and predicted XLogP3 of ~0.1 position it within lead‑like space, with an HBA count of 5 that, while exceeding the rule‑of‑three threshold [REFS‑2], is a recognized starting point for subsequent structural truncation to improve oral bioavailability. Procurement of the title compound as a single, defined building block from a supplier with documented batch traceability [REFS‑3] enables controlled, stepwise SAR exploration of the N1‑alkyl parameter without the confounding effect of variable purity across the series.

Medicinal Chemistry Scaffold‑Hopping Reference for 1,2,4‑ vs. 1,2,3‑Triazole Pharmacophore Comparison

For research groups conducting systematic scaffold‑hopping studies to evaluate the impact of triazole regioisomerism on target binding and selectivity, the title compound (1,2,4‑triazole core, CAS 1928756‑09‑5) and its 1,2,3‑triazole regioisomer (CAS 1933627‑02‑1) [REFS‑1] constitute an isomeric pair that is identical in molecular formula, mass, and connectivity except for the arrangement of nitrogen atoms within the triazole ring. The documented differential biological profiles of the two heterocycle classes – CYP51 inhibition and kinase hinge‑binding for 1,2,4‑triazoles vs. metabolic stability and click‑chemistry compatibility for 1,2,3‑triazoles [REFS‑2] – provide a strong rationale for procurement of both isomers in parallel for head‑to‑head biochemical and cellular evaluation. Such comparative data, once generated, would directly address the current evidence gap and establish the first quantitative differentiation between these regioisomers in this specific chemical series.

Agrochemical Lead Discovery Leveraging Triazole‑Pyrazole Hybrids with Validated Antifungal SAR

Given that triazole‑pyrazole hybrids are extensively patented as agricultural fungicides with established structure‑activity relationships around the triazole N1‑substituent [REFS‑1], the title compound represents a strategic entry point for agrochemical discovery programs seeking novel, patent‑differentiated analogs. The ethyl substituent provides a balance of lipophilicity and steric profile that is distinct from the methyl‑ and propyl‑substituted analogs, offering a new chemical space for exploration against resistant fungal strains, including those with mutations at the CYP51 target site [REFS‑2]. The compound's research‑grade availability [REFS‑3] supports preliminary in‑vitro antifungal screening and greenhouse efficacy testing, with the understanding that further formulation and toxicology studies would be required for field development.

Quote Request

Request a Quote for (1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.